This compound can be classified as an aromatic amine due to the presence of an amine group (-NH) attached to an aromatic ring. It is part of a broader class of chemicals known for their use in dyes, pharmaceuticals, and as intermediates in organic synthesis. The specific structural features of N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine contribute to its reactivity and utility in synthetic chemistry.
The synthesis of N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine typically involves several steps:
These methods highlight the importance of controlling reaction conditions to optimize yield and minimize by-products.
The molecular formula for N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine is . Its structure can be represented as follows:
InChI=1S/C12H14N2O2/c1-9(13(2)3)10-5-7-11(14)8-6-4-12(10)15(16)17/h5-8H,1-4H3
The structure features:
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine participates in various chemical reactions typical for aromatic amines, including:
These reactions are significant for developing new materials or pharmaceuticals.
The mechanism by which N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine exerts its effects typically involves:
The physical properties of N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine include:
Chemical properties include:
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine has several applications in scientific research:
CAS No.:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7